Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate
Description
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is an organic compound with the molecular formula C11H14BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKIGDYLKNXDFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in Suzuki coupling reactions to form biaryl compounds .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor for certain enzymes, providing insights into their mechanisms of action .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their ability to modulate biological pathways and their efficacy in treating various diseases .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(4-bromophenyl)carbamate: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
Tert-butyl N-(4-iodophenyl)carbamate: Contains an iodine atom instead of bromine, which can affect its reactivity and applications.
Tert-butyl N-(4-bromobutyl)carbamate: Features a different alkyl chain, influencing its physical and chemical properties.
Uniqueness
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a bromophenyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Biological Activity
Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H18BrNO3
- Molar Mass : 316.19 g/mol
- Boiling Point : 389.6 °C
The compound features a tert-butyl group, a hydroxyethyl moiety, and a 4-bromophenyl ring, which contribute to its reactivity and biological interactions. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, while the hydroxyethyl group can form hydrogen bonds with biological targets.
Target Enzyme
The primary target of this compound is the enzyme hydroxylase, which is integral to catecholamine synthesis. The compound acts as a competitive inhibitor , effectively reducing the synthesis of neurotransmitters such as dopamine and norepinephrine.
Biochemical Pathways
Inhibition of hydroxylase impacts several biochemical pathways:
- Catecholamine Synthesis Pathway : Reduced levels of catecholamines can influence neurological functions and are significant in conditions like Parkinson's disease and schizophrenia.
- Cellular Effects : The compound's inhibition of hydroxylase leads to alterations in neurotransmitter levels, which can have downstream effects on cellular signaling and function.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies have indicated that this compound exhibits potential antimicrobial and anti-inflammatory properties. Its structural characteristics suggest it may interact with various biological targets, although comprehensive studies are necessary to elucidate these interactions fully .
Case Studies and Experimental Data
- In Vitro Studies : Initial investigations into the compound's biological activity have shown promising results regarding its interaction with specific enzymes involved in metabolic pathways. For example, molecular docking studies indicate that it binds effectively to hydroxylase, suggesting a mechanism for its inhibitory effects .
- Pharmacological Applications : Researchers have explored the compound's potential applications in treating neurodegenerative diseases due to its role in modulating neurotransmitter levels. This makes it a candidate for further development in pharmacological research aimed at conditions such as Alzheimer's disease and Parkinson's disease.
- Synthesis and Reactivity : The synthesis of this compound typically involves reactions with brominated phenolic compounds under controlled conditions. This versatility allows for the introduction of various functional groups that can enhance its biological activity .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential efficacy against various pathogens |
| Anti-inflammatory | May reduce inflammation through enzyme inhibition |
| Neurotransmitter Modulation | Impacts catecholamine levels affecting neurological disorders |
Q & A
Q. What are the recommended synthetic routes for Tert-butyl N-[1-(4-bromophenyl)-2-hydroxyethyl]carbamate?
Methodological Answer:
- Step 1 : Start with 4-bromophenethylamine or a related precursor. Introduce hydroxyl and carbamate groups via sequential protection-deprotection strategies.
- Step 2 : Use tert-butyl carbamate (Boc) as a protecting group. Coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate Boc protection under anhydrous conditions .
- Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity by HPLC or LC-MS .
- Key Data : Molecular formula (estimated): C₁₃H₁₇BrNO₃; CAS: 1557852-03-5 .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation of dust/aerosols.
- PPE : Nitrile gloves, lab coat, and safety goggles. Respiratory protection (N95 mask) if ventilation is inadequate.
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers/acids.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Q. What analytical techniques are suitable for characterizing this carbamate?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., 4-bromophenyl resonance at ~7.3–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification.
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity .
Advanced Research Questions
Q. How can X-ray crystallography resolve the stereochemistry of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation (solvent: dichloromethane/methanol) to obtain single crystals.
- Data Collection : Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
- Structure Solution : Solve via direct methods (SHELXT) and refine with SHELXL. Visualize with ORTEP-3 to confirm absolute configuration .
Q. How to address contradictions in reported reactivity of tert-butyl carbamates?
Methodological Answer:
- Controlled Experiments : Compare reaction outcomes under varying conditions (e.g., pH, temperature, catalysts).
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O) or DFT calculations to study hydrolysis pathways.
- Data Cross-Validation : Replicate conflicting studies with standardized reagents and analytical protocols .
Q. How does the 4-bromophenyl group influence electronic properties?
Methodological Answer:
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps.
- Solvent Optimization : Use DMF or THF for solubility; avoid protic solvents that degrade Boc groups.
- Scale-Up Protocols : Implement continuous flow reactors for exothermic reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
